Journal Name:高分子学报
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
高分子学报 ( IF 0 ) Pub Date: 2021-05-25 , DOI:
10.5254/rct.21.79933
Butadiene rubbers are frequently produced through solution polymerizations using Ziegler–Natta catalysts based on neodymium. Particularly, there is great interest in developing rubbers that present enhanced processability during the formulation step. For this reason, the present work investigated the production of butadiene rubbers in the presence of polar additives, such as methyl methacrylate, methacrylic acid, and water, through solution polymerizations, using neodymium versatate as catalyst. The obtained results confirmed the possibility of producing butadiene rubbers with polar character that presented improved processability properties during the vulcanization stage. In addition, a new use for water and the manufacture of copolymers of butadiene and oxygenated monomers in polymerization processes that make use of neodymium catalysts are reported for the first time.
高分子学报 ( IF 0 ) Pub Date: 2021-04-16 , DOI:
10.5254/rct.21.79994
This article examines the development of water-swellable rubbers for oil and gas production packer equipment. The object of the investigation is to document the effect of rubber's acrylonitrile content on the swelling of the elastomers modified with sodium-carboxymethyl cellulose and a copolymer of acrylamide and potassium acrylate. After testing the samples at room temperature, the most influential factor in a material's swelling was discovered to be the mineral content in the liquids imitating well fluids. NBR polarity stemming from the inherent acrylonitrile (CN-group) level was not explicitly detected to affect the swelling rate and maximum ratio under the described conditions of the experiment. It was determined that in sodium chloride aqueous solutions with concentrations from 3 to 22%, swelling of nitrile rubber mostly depends on its cross-linking degree.
高分子学报 ( IF 0 ) Pub Date: 2021-03-24 , DOI:
10.5254/rct.21.79993
Various research is covering instrumented nano-indentation in the literature. However, studies on this characterization test remain limited when it comes to the local mechanical behavior of elastomeric materials. The application of nano-indentation on these materials is a difficult task given their complex mechanical and structural characteristics. We try to overcome these experimental limitations and find an effective numerical approach for local mechanical characterization of hyper-elastic materials. For such needs, we carried out a numerical study based on model reduction and shape manifold approach to investigate the parameters identification of different hyper-elastic constitutive laws by using instrumented indentation. Similarly, we studied the influence of the indenter geometry, the friction coefficient variation, and finally the indented material height effect. To this end, we constructed a reduced order model through a design of experiments by proper orthogonal decomposition combined with the kriging interpolation method.
高分子学报 ( IF 0 ) Pub Date: 2021-11-17 , DOI:
10.5254/rct.21.78991
ABSTRACT A systematic study on the influence of fillers on the structural properties at micro and nanoscale of vulcanized compounds based on a natural rubber matrix reinforced with silica and/or carbon black is presented. Several compounds with different SiO2/CB ratios (1.5/1, 2.25/1, and 3/1) and total filler contents (55, 60, and 65 phr) were prepared and vulcanized at 150 °C. The experimental techniques used were rheometric, swelling and dynamic mechanical tests, and positron lifetime spectroscopy. From these techniques, cure reaction parameters, the fraction at the maximum degree of swelling, storage modulus, loss tangent, and fractional free volume were measured. Using a recent model based on a hydrodynamic description and the percolation of aggregates in a rubber matrix, it was found that regardless of the filler combinations, the dynamic storage modulus is well represented as a function of the filler volume fraction. Besides, beyond a critical SiO2/CB ratio (2.25/1) in the formulations of the compounds, the loss tangent does not depend on the SiO2/CB ratio. The results obtained show a direct correlation among mechanical properties, swelling and fractional free volume, and the type and amount of fillers in the reinforced compounds.
高分子学报 ( IF 0 ) Pub Date: 2021-06-04 , DOI:
10.5254/rct.21.79903
To the best of our knowledge, for the first time, metal-organic framework (MOF), a porous reticular structure, has been tried as a reinforcing filler for rubber. A MOF synthesized by solvothermal reaction between 2-aminoterephthalic acid and aluminum chloride hexahydrate was characterized and incorporated as reinforcing filler in SBR. A comparative investigation on the properties of the well-dispersed, thermally stable nano-MOF composite (SBR-MOF) was carried out with reference to SBR–nano alumina composite (SBR-nAl). The SBR-MOF was mechanically more robust than SBR-nAl. The SBR-MOF showed 130% improvement in tensile strength over the pristine SBR composite and 50% better elongation at break than SBR-nAl at 10 phr loading. The thermal and dynamic mechanical properties of SBR-MOF are superior to SBR-nAl composite. The highly porous organic framework was favorable for the enhanced entanglement of polymer chains at the interface. The effectiveness of the organic framework on the dispersion and compatibility was evaluated by scanning electron microscopy. The dispersion studies substantially supported the overall property enhancement. To substantiate the superiority of MOF in the rubber matrix, the tensile properties of SBR-MOF were compared with SBR composites filled with nano silica, nano titania, as well as nano silica and nano alumina with a compatibilizer, thereby documenting a promising nanofiller for introduction into the rubber industry.
高分子学报 ( IF 0 ) Pub Date: 2021-04-16 , DOI:
10.5254/rct.21.79971
The recyclability of thermoreversibly Diels–Alder (DA) crosslinked EPM has been studied. The retro DA reaction dominates over the dehydration–aromatization process of the DA adduct. Moreover, a negative influence of air occurred as a result of a crosslinking in air flow. Nevertheless, rubber compounds prepared from EPM-g-furan and carbon black can be recycled several times without losing mechanical strength, a feature attributed to a strong antioxidant effect of the carbon black.
高分子学报 ( IF 0 ) Pub Date: 2021-05-21 , DOI:
10.5254/rct.21.79952
The effects of the masticated state of isoprene rubber (IR) at the carbon black (CB) addition stage on subsequent mixing, microstructure, and physical properties in the case of a kneader with a characteristic large-diameter shaft are investigated by examining the mastication-time dependence. A sufficiently masticated IR shows a shorter black incorporation time, which results in an improved dispersion of CB and better physical properties. Observing the microstructure of a rubber compound using the atomic force microscope–based nanomechanical technique, poor CB dispersion is revealed for insufficient mastication. Specifically, large CB agglomerations surrounded by the interfacial rubber region with higher elastic modulus than that of a rubber matrix are formed. Such a large CB agglomeration, on the other hand, does not appear in rubber compounds with longer mastication times. The thickness of the interfacial region becomes shorter in these cases. These observations are further discussed by the concept of “rheological unit” introduced by Mooney et al. This study demonstrates that the microstructure of a rubber compound is highly heterogenous with rubber regions of different microscopic elastic moduli and that the microstructure has an influence on CB dispersion and the physical properties of rubber.
高分子学报 ( IF 0 ) Pub Date: 2021-04-07 , DOI:
10.5254/rct.21.79959
To overcome the problem of fossil fuel depletion and associated environmental issues arising from the use of tire tread elastomers, a convenient, environmentally friendly, and highly efficient strategy was developed to prepare high-performance green solution polymerized styrene–butadiene rubber (SSBR)/silica nanocomposites by improving silica dispersion in the nonpolar polymer matrix via the introduction of a biobased nonpolar bottlebrush segment with two double bonds. Various elastomers containing biobased nonpolar bottlebrush β-myrcene segments were synthesized using an industrially robust anionic polymerization method. Results of rubber process analysis, small-angle X-ray scattering, scanning electron microscopy, and transmission electron microscopy revealed that rubber with myrcene could significantly improve silica dispersibility and inhibit the strong filler–filler interactions, which are due to the formation of hydrogen bonding between the double bonds in the myrcene block and silanol groups on the silica surface and possibly to the spreading or infiltrating of myrcene bottlebrush segments onto silica. Furthermore, for the modified rubber, rolling resistance decreased by 41.7%, tear strength increased by 20.78%, and tensile strength increased by 77.8% with the elongation at break remained practically unchanged as compared with the unmodified silica/SSBR composite. On the basis of aforementioned assessment, we believe that silica-reinforced β-myrcene–based styrene–butadiene integrated rubber is a versatile and promising candidate for future tire tread elastomers.
高分子学报 ( IF 0 ) Pub Date: 2022-03-11 , DOI:
10.5254/rct.22.77939
ABSTRACT Sulfur cross-linking reagents play critical roles not only in cross-linking rubber chains but also in controlling network morphology for reinforcement of rubber. Zinc oxide (ZnO) is clearly discovered as the main component for both roles. Especially, the importance of network inhomogeneity, which is significantly governed by the dispersion of ZnO particles, is emphasized for reinforcing rubber materials. Specifically, the formation of network domains and their continuous structures is discussed by combining the mechanical properties of the vulcanizates from the viewpoint of the reinforcement effect of rubber. Two continuous structures of network domains are termed as the network-domain cluster and network-domain network, which are observed by atomic force microscopy. The ZnO particles play a role as template for the formation of the continuous structures of network domains. The findings provide us with a practical hint for producing high-performance rubber materials.
高分子学报 ( IF 0 ) Pub Date: 2021-05-21 , DOI:
10.5254/rct.21.79926
Designing shape memory polymers (SMPs) based on thermoplastic vulcanizates (TPVs) is an essential research topic. An efficient SMP is designed with typical sea-island structured ethylene–methacrylic acid copolymer/nitrile–butadiene rubber (EMA/NBR) TPVs in which the heat-control switched phase performed by the EMA phase is related to the shape fixity ability. The results show that the heat-triggered SMPs exhibit surprising shape memory properties (shape fixity >95%, shape recovery >95%, and fast recovery speed <30 s at the switching temperature of 95 °C). Through X-ray diffraction characterization, it is seen that the shape fixity of TPVs is achieved mainly through ethylene crystallization. The switching temperature is largely determined by the melting temperature (98 °C) obtained by differential scanning calorimetery.
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0 | Not |